molecular formula C9H14ClNS B6165455 1-(phenylsulfanyl)propan-2-amine hydrochloride CAS No. 56216-00-3

1-(phenylsulfanyl)propan-2-amine hydrochloride

Cat. No.: B6165455
CAS No.: 56216-00-3
M. Wt: 203.7
InChI Key:
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Description

1-(Phenylsulfanyl)propan-2-amine hydrochloride is a sulfur-containing compound that has garnered significant attention due to its diverse applications in scientific research. It is commonly used as a precursor or intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)propan-2-amine hydrochloride typically involves the reaction of 1-(phenylsulfanyl)propan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to produce the compound in bulk while maintaining consistency in its chemical properties .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong acids or bases and appropriate solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

1-(Phenylsulfanyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(phenylsulfanyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    1-(Phenylthio)propan-2-amine: Similar structure but different functional group.

    1-(Phenylsulfinyl)propan-2-amine: Contains a sulfoxide group instead of a sulfanyl group.

    1-(Phenylsulfonyl)propan-2-amine: Contains a sulfone group instead of a sulfanyl group.

Uniqueness: 1-(Phenylsulfanyl)propan-2-amine hydrochloride is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound.

Properties

CAS No.

56216-00-3

Molecular Formula

C9H14ClNS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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